molecular formula C8H13ClF3NO B2655611 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride CAS No. 2287331-48-8

5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride

Cat. No.: B2655611
CAS No.: 2287331-48-8
M. Wt: 231.64
InChI Key: XVUHQFBTWQKYEN-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)bicyclo[221]heptan-2-ol;hydrochloride is a chemical compound with the molecular formula C8H12F3NO·HCl It is a bicyclic compound featuring an amino group, a trifluoromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclic heptane structure, followed by the introduction of the trifluoromethyl group and the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptane: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-ol: Lacks the amino group, which may influence its biological activity.

    5-Amino-2-(methyl)bicyclo[2.2.1]heptan-2-ol: Substitutes the trifluoromethyl group with a methyl group, potentially altering its chemical and biological properties.

Uniqueness

5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride is unique due to the presence of both the trifluoromethyl group and the amino group on the bicyclic heptane structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-4-1-5(7)2-6(4)12;/h4-6,13H,1-3,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUHQFBTWQKYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2(C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287331-48-8
Record name 5-amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
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